(Z)-2-Buten-2-ylboronic acid pinacol ester: A Technical Guide
(Z)-2-Buten-2-ylboronic acid pinacol ester: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-Buten-2-ylboronic acid pinacol ester is a key organoboron compound utilized in organic synthesis. As a class, organoboron reagents, particularly boronic acids and their esters, are fundamental building blocks in the construction of complex molecules. Their stability, low toxicity, and broad functional group tolerance have made them indispensable in modern synthetic chemistry. The pinacol ester functional group, in particular, enhances the stability of the boronic acid, preventing undesirable side reactions like protodeboronation and allowing for easier handling and purification.[1][2]
This guide provides a comprehensive overview of (Z)-2-Buten-2-ylboronic acid pinacol ester, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the stereoselective formation of carbon-carbon bonds.
Physicochemical Properties
Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis. Key properties of (Z)-2-Buten-2-ylboronic acid pinacol ester are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H19BO2 | [3] |
| Molecular Weight | 182.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [4][5] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, DCM) | [6] |
| Stability | Generally stable under normal laboratory conditions, but sensitive to strong acids and oxidizing agents.[7][8][9] |
Synthesis and Purification
The stereoselective synthesis of (Z)-alkenylboronic esters is a significant area of research.[10] Several methodologies have been developed to access these valuable synthetic intermediates.
Common Synthetic Routes:
-
Hydroboration of Alkynes: The syn-hydroboration of internal alkynes is a powerful method for the synthesis of alkenylboronic esters. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.[11]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, can be employed to synthesize alkenylboronic esters from corresponding alkenyl halides or triflates.[12][13]
-
Alkene Isomerization: Isomerization of readily available 1,1-disubstituted alkenylboronates can provide access to either (E)- or (Z)-trisubstituted alkenylboronate esters by selecting the appropriate catalyst.[10]
-
Catalytic Cross-Metathesis: Tungsten or Molybdenum-based catalysts can be used in cross-metathesis reactions to generate Z-alkenylboron compounds with high stereoselectivity.[14]
Exemplary Synthetic Protocol: Copper-Catalyzed Borylation of 2-Butyne
This protocol outlines a general procedure for the synthesis of (Z)-2-Buten-2-ylboronic acid pinacol ester via the copper-catalyzed addition of bis(pinacolato)diboron to 2-butyne, adapted from literature procedures.[11]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuCl (catalyst), a suitable phosphine ligand (e.g., P(p-tolyl)3), and bis(pinacolato)diboron (B2pin2).
-
Solvent and Reagents: Add a dry, degassed solvent such as THF or dioxane.
-
Addition of Alkyne: Introduce 2-butyne to the reaction mixture.
-
Proton Source: Add a proton source, such as methanol.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., water or saturated aqueous NH4Cl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (Z)-2-Buten-2-ylboronic acid pinacol ester.
Applications in Organic Synthesis
(Z)-2-Buten-2-ylboronic acid pinacol ester is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with high stereochemical control.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[1] (Z)-2-Buten-2-ylboronic acid pinacol ester serves as the organoboron nucleophile in this reaction, coupling with a variety of organic halides or pseudohalides (electrophiles).[1]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The stereochemistry of the alkenylboronic ester is typically retained throughout the reaction, making this a powerful tool for the synthesis of stereodefined alkenes.
Synthesis of Tetrasubstituted Alkenes
The controlled synthesis of tetrasubstituted alkenes, which are prevalent in many natural products and pharmaceuticals, remains a significant challenge in organic chemistry.[15] Methods involving the 1,2-migration of boronate complexes and subsequent functionalization provide a versatile route to these highly substituted structures.[15] (Z)-alkenylboronic esters can be precursors to intermediates that undergo further reactions, such as cross-coupling or homologation, to yield tetrasubstituted alkenes with high stereocontrol.[15]
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: (Z)-2-Buten-2-ylboronic acid pinacol ester should be handled in a well-ventilated area, preferably in a fume hood.[7][16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][16] Avoid inhalation of vapors and contact with skin and eyes.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7][16] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.
-
Safety: While the toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[16] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[16]
Conclusion
(Z)-2-Buten-2-ylboronic acid pinacol ester is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in stereoretentive cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an essential tool for the construction of complex molecules with defined stereochemistry. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in research and development. The continued development of new synthetic methods for its preparation and novel applications will undoubtedly expand its utility in the years to come.
References
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Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. (2021). PMC. Retrieved from [Link]
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Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017). Royal Society of Chemistry. Retrieved from [Link]
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SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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(PDF) Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. (2025). ResearchGate. Retrieved from [Link]
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